molecular formula C28H23N3O2S2 B11981976 S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate

Katalognummer: B11981976
Molekulargewicht: 497.6 g/mol
InChI-Schlüssel: BRHQYFGPDXEDNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate is a complex organic compound that has garnered interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the diphenylamino and methylphenyl groups. The final step involves the sulfonation and thioation to form the benzenesulfonothioate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency and consistency.

Analyse Chemischer Reaktionen

Types of Reactions

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonothioate group to thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.

Wissenschaftliche Forschungsanwendungen

S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its therapeutic potential, particularly in targeting specific enzymes and receptors.

    Industry: The compound’s properties make it suitable for use in materials science, including the development of advanced polymers and coatings.

Wirkmechanismus

The mechanism by which S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are crucial to understanding its full potential.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methyl-N-(4-methylphenyl)benzene sulfonamide: Shares structural similarities but lacks the imidazole and diphenylamino groups.

    Pyridinium salts: Structurally diverse compounds with applications in various fields, similar to S-(4-(Diphenylamino)-2-(4-methylphenyl)-1H-imidazol-5-YL) benzenesulfonothioate.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C28H23N3O2S2

Molekulargewicht

497.6 g/mol

IUPAC-Name

4-(benzenesulfonylsulfanyl)-2-(4-methylphenyl)-N,N-diphenyl-1H-imidazol-5-amine

InChI

InChI=1S/C28H23N3O2S2/c1-21-17-19-22(20-18-21)26-29-27(28(30-26)34-35(32,33)25-15-9-4-10-16-25)31(23-11-5-2-6-12-23)24-13-7-3-8-14-24/h2-20H,1H3,(H,29,30)

InChI-Schlüssel

BRHQYFGPDXEDNL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)N(C3=CC=CC=C3)C4=CC=CC=C4)SS(=O)(=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.